molecular formula C14H17Cl2FN2O3S B7142748 2,4-dichloro-5-fluoro-N-methyl-N-(1-methylsulfonylpiperidin-4-yl)benzamide

2,4-dichloro-5-fluoro-N-methyl-N-(1-methylsulfonylpiperidin-4-yl)benzamide

Cat. No.: B7142748
M. Wt: 383.3 g/mol
InChI Key: VPYDRYILEDOQBO-UHFFFAOYSA-N
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Description

2,4-dichloro-5-fluoro-N-methyl-N-(1-methylsulfonylpiperidin-4-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with chlorine, fluorine, and a piperidine ring, which is further modified with a methylsulfonyl group. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Chemical Reactions Analysis

2,4-dichloro-5-fluoro-N-methyl-N-(1-methylsulfonylpiperidin-4-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzamide core.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride.

Scientific Research Applications

2,4-dichloro-5-fluoro-N-methyl-N-(1-methylsulfonylpiperidin-4-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of biochemical pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-dichloro-5-fluoro-N-methyl-N-(1-methylsulfonylpiperidin-4-yl)benzamide involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. This interaction can lead to various biological effects, such as the inhibition of bacterial growth or the modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar compounds to 2,4-dichloro-5-fluoro-N-methyl-N-(1-methylsulfonylpiperidin-4-yl)benzamide include:

These compounds share structural similarities, such as the presence of fluorine and chlorine substituents, but differ in their specific functional groups and overall molecular architecture. The unique combination of substituents in this compound contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

2,4-dichloro-5-fluoro-N-methyl-N-(1-methylsulfonylpiperidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17Cl2FN2O3S/c1-18(9-3-5-19(6-4-9)23(2,21)22)14(20)10-7-13(17)12(16)8-11(10)15/h7-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPYDRYILEDOQBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(CC1)S(=O)(=O)C)C(=O)C2=CC(=C(C=C2Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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